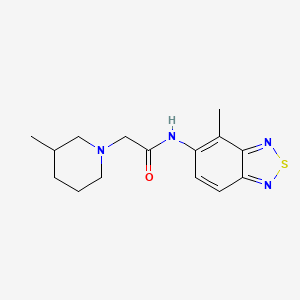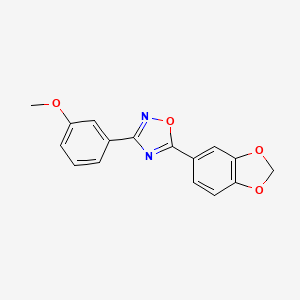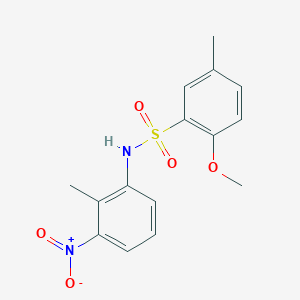![molecular formula C13H17ClN2OS B4239659 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4239659.png)
4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide
Descripción general
Descripción
4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide, also known as CMETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMETB is a thioamide derivative that is widely used in medicinal chemistry, biochemistry, and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development. By inhibiting HDACs, 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the induction of cell cycle arrest and apoptosis, and the modulation of gene expression. 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for cancer research. 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide is also relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of using 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide, including the development of new anticancer drugs based on its structure and mechanism of action, the investigation of its potential applications in other diseases such as neurodegenerative disorders, and the exploration of its potential as a tool for epigenetic research. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide and its potential side effects.
Aplicaciones Científicas De Investigación
4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and medicinal chemistry. It has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c14-12-3-1-11(2-4-12)13(18)15-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWKSAVINSNMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-morpholin-4-ylethyl)benzenecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide](/img/structure/B4239579.png)


![3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B4239610.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239621.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4239634.png)


![N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide](/img/structure/B4239660.png)
![2-(4-chlorophenoxy)-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4239662.png)
![N-(tert-butyl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4239684.png)
![2-{2-[(benzylamino)methyl]-4-bromophenoxy}acetamide](/img/structure/B4239687.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenylbutanamide](/img/structure/B4239696.png)